molecular formula C15H12N2O B11875305 5-Anilinoquinolin-8-ol CAS No. 60093-42-7

5-Anilinoquinolin-8-ol

Cat. No.: B11875305
CAS No.: 60093-42-7
M. Wt: 236.27 g/mol
InChI Key: VCWFGMRKMRNTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenylamino)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of 5-(Phenylamino)quinolin-8-ol consists of a quinoline ring system substituted with a phenylamino group at the 5-position and a hydroxyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylamino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with aniline or its derivatives. One common method is the azo coupling reaction, where 8-hydroxyquinoline is reacted with 4-(phenyldiazenyl)benzenediazonium chloride in a basic medium . The reaction conditions often include the use of solvents such as chloroform or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for 5-(Phenylamino)quinolin-8-ol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylamino)quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

    Reduction: The phenylamino group can be reduced to form corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinone derivatives, while reduction of the phenylamino group may yield amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-(Phenylamino)quinolin-8-ol include:

Uniqueness

5-(Phenylamino)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylamino and hydroxyl groups allows for diverse reactivity and potential applications in various fields. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound for research and industrial applications.

Properties

CAS No.

60093-42-7

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

5-anilinoquinolin-8-ol

InChI

InChI=1S/C15H12N2O/c18-14-9-8-13(12-7-4-10-16-15(12)14)17-11-5-2-1-3-6-11/h1-10,17-18H

InChI Key

VCWFGMRKMRNTRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.